2-Methylimidazo[1,2-A]pyridine
Overview
Description
2-Methylimidazo[1,2-a]pyridine derivatives are a class of compounds that have garnered interest due to their potential pharmacological properties. These compounds are characterized by a fused ring structure that combines the features of imidazole and pyridine rings. The presence of a methyl group at the 2-position of the imidazo[1,2-a]pyridine framework is a common structural motif in this class of compounds. Research has shown that these molecules can exhibit a range of biological activities, including anti-inflammatory, analgesic, and acetylcholinesterase inhibitory effects .
Synthesis Analysis
The synthesis of 2-methylimidazo[1,2-a]pyridine derivatives has been achieved through various methods. One approach involves the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis to yield 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids . Another method includes the use of iodine as a catalyst in aqueous media to condense aryl methyl ketones with 2-aminopyridines, which can be enhanced by the addition of surfactants . Additionally, ionic liquids have been employed to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines . These synthetic strategies highlight the versatility and adaptability of the methods used to access this class of compounds.
Molecular Structure Analysis
The molecular structure of 2-methylimidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused heterocyclic system. The imidazole and pyridine rings are connected in such a way that the nitrogen atoms are in the 1 and 3 positions, respectively, creating a unique chemical environment. The methyl group at the 2-position is a significant substituent that can influence the electronic and steric properties of the molecule. The structural features of these compounds have been elucidated using various spectroscopic techniques, including NMR, MS, and IR spectroscopy, as well as X-ray crystallography .
Chemical Reactions Analysis
The chemical reactivity of 2-methylimidazo[1,2-a]pyridine derivatives is influenced by the presence of reactive sites within the fused ring system. These sites can participate in a variety of chemical reactions, including condensation, annulation, and aminooxygenation. For instance, the synthesis of pyrido[1,2-a]benzimidazole derivatives involves a multicomponent reaction that includes substitution and annulation steps . Moreover, silver-catalyzed intramolecular aminooxygenation has been used to produce imidazo[1,2-a]pyridine-3-carbaldehydes . These reactions demonstrate the potential of 2-methylimidazo[1,2-a]pyridine derivatives to undergo diverse transformations, leading to a wide array of structurally complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylimidazo[1,2-a]pyridine derivatives are closely related to their molecular structure. These compounds typically exhibit high crystallinity, which facilitates purification by recrystallization or column chromatography . Their spectroscopic features provide insights into their electronic structure and potential interactions with biological targets. The anti-inflammatory and analgesic activities of these compounds suggest that they can interact with biological systems in a manner that modulates physiological responses . Additionally, the inhibitory activity against acetylcholinesterase indicates potential therapeutic applications in the treatment of conditions such as Alzheimer's disease .
Scientific Research Applications
1. Antimicrobial Activity
- Summary of Application: 2-Methylimidazo[1,2-A]pyridine has been used in the synthesis of compounds with antimicrobial properties. Specifically, 3-bromo-2-methyl-1H-imidazo[1,2-A]pyridinium bromide has shown antimicrobial properties against Staphylococcus aureus .
- Methods of Application: The compound was synthesized through the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-A]pyridine. This compound further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-A]pyridinium trihalides .
- Results or Outcomes: The 3-bromo-2-methyl-1H-imidazo[1,2-A]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at the concentrations of 2700 and 675 μg/ml .
2. Antituberculosis Agents
- Summary of Application: Imidazo[1,2-A]pyridine derivatives, including 2-Methylimidazo[1,2-A]pyridine, have been recognized for their potential as antituberculosis agents. They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Results or Outcomes: The outcomes of these studies have led to the recognition of imidazo[1,2-A]pyridine derivatives as potential antituberculosis agents, contributing to the ongoing efforts in TB drug discovery research .
3. Antitumor Activity
- Summary of Application: Derivatives of 2-Methylimidazo[1,2-A]pyridine have been characterized with regard to a broad spectrum of biological effects, including antitumor activity .
- Results or Outcomes: The outcomes of these studies have led to the recognition of imidazo[1,2-A]pyridine derivatives as potential antitumor agents .
4. Antiviral Activity
- Summary of Application: Imidazo[1,2-A]pyridine derivatives, including 2-Methylimidazo[1,2-A]pyridine, have shown significant antiviral activity .
- Results or Outcomes: The outcomes of these studies have led to the recognition of imidazo[1,2-A]pyridine derivatives as potential antiviral agents .
5. Light-Sensitive Dyes
- Summary of Application: Imidazo[1,2-A]pyridine derivatives, including 2-Methylimidazo[1,2-A]pyridine, have been used as light-sensitive dyes .
- Results or Outcomes: The outcomes of these studies have led to the recognition of imidazo[1,2-A]pyridine derivatives as potential light-sensitive dyes .
6. Fluorescent Probes
- Summary of Application: Imidazo[1,2-A]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
- Results or Outcomes: The outcomes of these studies have led to the recognition of imidazo[1,2-A]pyridine derivatives as potential fluorescent probes .
Safety And Hazards
properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-6-10-5-3-2-4-8(10)9-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZACBBRLMWHCNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239410 | |
Record name | 2-Methylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylimidazo[1,2-A]pyridine | |
CAS RN |
934-37-2 | |
Record name | 2-Methylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylimidazo(1,2-a)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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